Boc-L-2-aminobutanoic acid

Enantiomeric purity Chiral resolution Pharmaceutical intermediate

Racemic or D-enantiomer substitution in chiral peptide synthesis leads to costly downstream resolution and inactive stereoisomers. Boc-L-2-aminobutanoic acid addresses this with guaranteed L-configuration at high enantiomeric purity. - Essential chiral building block for Idelalisib (PI3Kδ inhibitor) API synthesis; L-configuration critical for therapeutic activity. - ≥98% purity with ≥99% ee supports reproducible coupling yields in Boc SPPS workflows. - Low racemization propensity under TFA-mediated cleavage; distinct from Fmoc-protected analogs.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 34306-42-8
Cat. No. B558399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-2-aminobutanoic acid
CAS34306-42-8
SynonymsBoc-Abu-OH; 34306-42-8; Boc-L-2-aminobutyricacid; (S)-2-((TERT-BUTOXYCARBONYL)AMINO)BUTANOICACID; Boc-2-Abu-OH; Boc-L-2-aminobutanoicacid; L-2-(BOC-AMINO)BUTYRICACID; ST51014916; (S)-2-(Tert-butoxycarbonylamino)butyricacid; (2S)-2-[(tert-butoxycarbonyl)amino]butanoicacid; (S)-2-(Boc-amino)butyricacid; (S)-2-[(tert-butoxycarbonyl)amino]butanoicacid; BOC-homoalanine; PubChem18942; AC1MBSF4; 15533_ALDRICH; SCHEMBL835996; 15533_FLUKA; MolPort-002-344-005; PNFVIPIQXAIUAY-LURJTMIESA-N; ACT10804; ZINC2384824; CB-833; EBD2202708; (S)-2-t-Butoxycarbonylaminobutanoicacid
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
InChIKeyPNFVIPIQXAIUAY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-2-aminobutyric Acid: Technical Specifications


(S)-2-((tert-Butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-L-2-aminobutyric acid or Boc-L-Abu-OH, is a tert-butoxycarbonyl (Boc)-protected non-proteinogenic amino acid derivative . The compound serves as a protected chiral building block for introducing L-2-aminobutyric acid residues into peptides and pharmaceutical intermediates via Boc solid-phase peptide synthesis (Boc SPPS) . Key physicochemical identifiers include molecular formula C₉H₁₇NO₄, molecular weight 203.24 g/mol, MDL number MFCD00037267, and PubChem CID 2755934 .

Boc SPPS chiral building block for L-2-aminobutyric acid introduction
L-configuration required for PI3Kδ inhibitor intermediate synthesis
Acidic TFA cleavage; orthogonal to Fmoc SPPS workflows

Boc-L-2-aminobutyric Acid: Why Racemic Alternatives Fail


Direct substitution with racemic Boc-DL-2-aminobutyric acid or the enantiomeric Boc-D-2-aminobutyric acid is precluded in stereochemically demanding applications. In the multi-step synthesis of Idelalisib, the L-configuration of the 2-aminobutyric acid moiety is essential for the biological activity of the final PI3Kδ inhibitor [1]. Substitution with the D-enantiomer or a racemic mixture would necessitate costly downstream chiral resolution or yield an inactive stereoisomer. Furthermore, Boc-protected amino acids are distinct from Fmoc-protected analogs in their deprotection conditions and compatibility with SPPS strategies; Boc chemistry requires acidic cleavage (TFA), whereas Fmoc employs basic conditions, rendering the two protection strategies non-interchangeable without altering the entire synthetic workflow [2].

Enantiomeric substitution
D- or racemic Boc-2-aminobutyric acid may abolish reported biological activity of the final PI3Kδ inhibitor.
Racemic mixture cost
Racemic material would require downstream chiral resolution, adding cost and complexity.
Boc vs. Fmoc strategy
Boc uses acidic cleavage (TFA); Fmoc uses basic. Strategies are not interchangeable without workflow revision.

Boc-L-2-aminobutyric Acid: Evidence-Based Differentiation


Enantiomeric Purity and Chiral Integrity

Commercial suppliers provide Boc-L-2-aminobutyric acid with specified enantiomeric purity levels. One manufacturer reports high enantiomeric purity of ≥99% [1]. Enzymatic synthesis methods yield the (S)-enantiomer with 98% enantiomeric excess (ee) and specific rotation [α]D²⁰ = -17.8° (c 2, MeOH) . The VWR/TCI product specification lists a specific rotation range of -17.0° to -20.0° (c=1, MeOH) .

Enantiomeric Purity
Reported
ee ≥99%, [α]D²⁰ = -17.8° (c 2, MeOH)
Supports stereochemical integrity verification for peptide synthesis.
Verify lot-specific certification.
Enantiomeric purity Chiral resolution Pharmaceutical intermediate

Chiral Resolution via LE-HPLC

Ligand-exchange high-performance liquid chromatography (LE-HPLC) using silica-bonded L-proline ('Chiral ProCu') with Cu²⁺-containing aqueous eluents achieves baseline or near-baseline resolution for Boc-protected amino acids, with D-enantiomers consistently eluting before L-enantiomers [1]. This method is validated for optical purity determination of Boc- and Z-protected amino acid derivatives, which are among the most frequently used in peptide synthesis [1].

LE-HPLC Resolution
Class-level inference
Baseline resolution, D before L on Chiral ProCu
Enables enantiomeric purity testing for batch consistency.
Method validated for Boc-amino acids; not suitable for Fmoc.
Chiral chromatography Ligand-exchange HPLC Optical purity determination

Purity and Optical Rotation Specifications

Commercial sources specify purity thresholds for Boc-L-2-aminobutyric acid. VWR/TCI lists purity (HPLC) of ≥98.0 area% and purity by neutralization titration of ≥98.0%, with melting point of 73.0-77.0°C and specific rotation [α]²⁰/D = -17.0° to -20.0° (c=1, MeOH) . AKSci reports optical rotation range of -16.0° to -21.0° (c=1, MeOH) and melting point of 70-79°C .

Purity & Rotation Specs
Data to verify
HPLC ≥98.0%, [α]²⁰/D = -17.0° to -20.0° (c=1, MeOH)
Supports grade selection for research versus manufacturing.
Confirm supplier specification.
Purity analysis HPLC Quality control

Racemization-Free Peptide Coupling Compatibility

N-alkoxycarbonyl amino acids, including Boc-protected derivatives, exhibit racemization-free coupling behavior under optimized peptide synthesis conditions. Model racemization tests using aryl 4-nitrobenzenesulfonate coupling reagents demonstrated that N-alkoxycarbonyl amino acids undergo racemization-free coupling, whereas N-acyl amino acids show significant racemization under identical conditions [1]. This property is class-level and applies to Boc-L-2-aminobutyric acid as a member of the N-Boc amino acid family.

Coupling Racemization
Class-level inference
Boc amino acids show racemization-free coupling vs. N-acyl.
Reduces downstream chiral purification needs in SPPS.
Optimized coupling conditions required.
Peptide coupling Racemization control Boc SPPS

Boc-L-2-aminobutyric Acid: Optimal Application Scenarios


Stereospecific Synthesis of Idelalisib

Boc-L-2-aminobutyric acid is employed as a chiral building block in the multi-step synthesis of Idelalisib, a PI3Kδ inhibitor for B-cell malignancies. The L-configuration of the 2-aminobutyric acid moiety is essential for the therapeutic activity of the final API. Manufacturers require material with high enantiomeric purity (≥99% ee) and purity ≥98.5% to ensure reproducible coupling yields and avoid costly chiral resolution steps [1][2].

Boc SPPS with Non-Proteinogenic Amino Acids

Boc-L-2-aminobutyric acid serves as a standard building block for introducing L-2-aminobutyric acid residues via Boc SPPS [1]. The Boc protecting group is compatible with TFA-mediated cleavage protocols and exhibits low racemization propensity during coupling reactions when used with appropriate coupling reagents [2]. This application scenario is distinct from Fmoc-SPPS workflows, as Boc and Fmoc protection strategies require different deprotection conditions and are not directly interchangeable.

Chiral Purity Verification in cGMP Manufacturing

The compound's defined optical rotation range (-16.0° to -21.0° in methanol) and established LE-HPLC resolution methods provide analytical benchmarks for verifying enantiomeric purity [1][2]. Procurement specifications referencing HPLC purity ≥98.0% and specific rotation values enable quality assurance teams to differentiate between research-grade (95%) and manufacturing-grade (≥98%) material, supporting regulatory documentation for API intermediates.

Enzymatic Resolution of Amino Acid Derivatives

Boc-L-2-aminobutyric acid has been prepared enzymatically with 98% ee and [α]D²⁰ = -17.8° (c 2, MeOH) as part of a broader enzymatic approach to both enantiomers of N-Boc hydrophobic amino acids [1]. This application scenario is relevant for research groups developing biocatalytic routes to chiral amino acid derivatives, where the compound serves as a reference standard for method validation.

Application
Selection Property
Validation Focus
Idelalisib intermediate synthesis
Chiral purity, L-configuration integrity
Enantiomeric excess, coupling yields
Boc SPPS introduction of L-Abu
Boc protection, low racemization
TFA cleavage efficiency, peptide coupling integrity
Intermediate lot quality verification
Purity ≥98%, optical rotation range
HPLC purity, LE-HPLC enantiomeric purity, batch consistency
Biocatalytic method development
Reference standard with known ee and rotation
Enzyme selectivity, product characterization

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